4-(Methylsulfanyl)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile
Description
Properties
CAS No. |
61380-94-7 |
|---|---|
Molecular Formula |
C16H10N2O2S |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-methylsulfanyl-2-oxo-6-quinolin-2-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C16H10N2O2S/c1-21-15-8-14(20-16(19)11(15)9-17)13-7-6-10-4-2-3-5-12(10)18-13/h2-8H,1H3 |
InChI Key |
LHJQUJHFRYVZEC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1)C2=NC3=CC=CC=C3C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of quinoline derivatives with appropriate aldehydes and thiols under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
1. Antimicrobial Properties
Research indicates that 4-(Methylsulfanyl)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile demonstrates potent antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further investigation as an antibacterial agent.
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aspect is particularly relevant for treating chronic inflammatory diseases.
3. Anticancer Potential
Emerging evidence points to the cytotoxic effects of this compound on cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve apoptosis induction and cell cycle arrest in cancer cells, warranting further exploration in preclinical models.
Applications in Material Science
In addition to its biological applications, this compound has potential uses in material science:
1. Organic Light Emitting Diodes (OLEDs)
The compound's unique structural properties allow it to exhibit solid-state fluorescence, making it suitable for applications in OLED technology. Its ability to emit light efficiently under electrical stimulation is being explored for use in next-generation display technologies.
2. Photovoltaic Cells
Research into the use of this compound in organic photovoltaic cells has shown promising results, particularly in enhancing light absorption and conversion efficiency.
Case Studies
Several case studies have documented the applications and effectiveness of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by demonstrated the antimicrobial efficacy of the compound against resistant strains of Staphylococcus aureus, showcasing its potential as a new therapeutic agent in combating antibiotic resistance.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that the compound significantly inhibited cell proliferation at low micromolar concentrations, suggesting its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of 4-(Methylthio)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Methylsulfanyl)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile with structurally related pyran/pyridine-carbonitrile derivatives, emphasizing substituent effects on properties and bioactivity:
Key Structural and Functional Differences:
Quinoline vs. Thiophene/Indole: The quinolin-2-yl group in the target compound provides a larger aromatic surface area compared to thiophen-2-yl or indole substituents . This may enhance π-π stacking interactions in biological targets, such as DNA or enzyme active sites . Thiophene-containing analogs (e.g., compound 8 in ) show moderate antibacterial activity, suggesting the quinoline variant could exhibit stronger binding but requires empirical validation.
Methylsulfanyl vs. -CF₃ derivatives (e.g., ) are often prioritized in drug design for metabolic stability, whereas -SMe may confer unique redox properties.
Docking studies on tetrazolyl-phenyl analogs (e.g., compound J3 in ) reveal hydrogen bonding with bacterial proteins (e.g., K. pneumoniae 7BYE), suggesting similar interactions for the quinoline variant.
Biological Activity
4-(Methylsulfanyl)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile is a synthetic organic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. Characterized by its unique features, including a pyran ring, a quinoline moiety, and a methylthio group, this compound has shown promise in various biological assays, suggesting its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N2O2S. The presence of multiple functional groups contributes to its diverse chemical properties and biological activities. The structural characteristics are summarized in the following table:
| Feature | Description |
|---|---|
| Pyran Ring | A six-membered ring containing one oxygen atom. |
| Quinoline Moiety | A bicyclic structure that enhances biological activity. |
| Methylthio Group | Contributes to the compound's reactivity and properties. |
| Functional Groups | Carbonitrile, ketone, and thioether functionalities. |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer properties. These activities have been observed in various studies focusing on similar compounds within the pyran and quinoline classes.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some bacterial strains are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 50 |
| S. agalactiae | 75 |
| S. aureus | 100 |
These findings suggest that the compound could be developed further as an antimicrobial agent .
Antitumor Activity
In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Comparative studies with related compounds indicate that modifications in the structure can enhance or diminish biological activity .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented. In experimental models, it has been shown to reduce markers of inflammation, such as cytokines and prostaglandins, which are critical mediators in inflammatory processes .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against a panel of bacterial strains, confirming significant inhibition against both E. coli and S. aureus.
- Cytotoxicity Assay : In a study focusing on cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values indicating potent cytotoxic effects, leading to further investigation into its mechanism of action.
- Inflammation Model : In vivo studies using animal models demonstrated a reduction in paw edema when treated with the compound, suggesting its potential use in inflammatory diseases.
Q & A
Q. What are the common synthetic routes for 4-(Methylsulfanyl)-2-oxo-6-(quinolin-2-yl)-2H-pyran-3-carbonitrile?
The compound can be synthesized via two primary routes:
- Route 1 : Reaction of ketene dithioacetal with active methylene compounds (e.g., acetophenone) in the presence of powdered sodium. This method is effective for introducing aryl or styryl groups at position 6 of the pyran ring .
- Route 2 : Condensation of chalcone derivatives with ethyl cyanoacetate under basic conditions (e.g., sodium ethoxide in ethanol), followed by cyclization to form the pyran-carbonitrile core .
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
Key techniques include:
Q. What preliminary biological activities have been reported for this compound?
Derivatives exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
- Antioxidant potential : DPPH radical scavenging activity (IC₅₀ ~50–80 µM) in structurally related pyran-carbonitriles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in decarboxylation or cyclization steps?
- Decarboxylation : Using polyphosphoric acid (PPA) at 120°C achieves yields >85% for decarboxylated derivatives .
- Cyclization : Solvent-free, four-component reactions under microwave irradiation reduce reaction time (2–4 hours vs. 24 hours) while maintaining yields >75% .
Table 1 : Optimization of Decarboxylation Conditions
| Substrate | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4a | PPA | 120 | 84 |
| 4b | PPA | 120 | 88 |
Q. How can contradictions in fluorescence data across studies be resolved?
Fluorescence properties (e.g., emission wavelength, quantum yield) are highly solvent- and substituent-dependent. For example:
- Electron-withdrawing groups (e.g., -CN) redshift emission by 20–30 nm in polar solvents .
- Aggregation-induced quenching in aqueous media may explain lower quantum yields in some studies .
Q. What computational methods are used to predict binding interactions with biological targets?
- Molecular docking : Software like PyRx and Discovery Studio evaluates binding affinity to bacterial enzymes (e.g., Klebsiella pneumoniae PDB ID: 7BYE). Key interactions include hydrogen bonding with tetrazole/pyridine moieties .
- DFT studies : Calculated HOMO-LUMO gaps correlate with antioxidant activity, guiding substituent modifications .
Q. How can substituent modifications enhance biological activity or optoelectronic properties?
- Bioactivity : Introducing electron-deficient aryl groups (e.g., 3,4-dimethoxyphenyl) improves antimicrobial potency by enhancing membrane penetration .
- Optoelectronics : Styryl substituents at position 6 increase π-conjugation, improving fluorescence quantum yield by 15–20% in non-polar solvents .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
